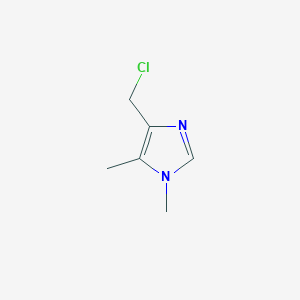
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 1 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole typically involves the chloromethylation of 1,5-dimethylimidazole. One common method includes the reaction of 1,5-dimethylimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the imidazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
- Substitution reactions yield various substituted imidazoles.
- Oxidation reactions produce imidazole derivatives with oxidized functional groups.
- Reduction reactions result in the formation of methyl-substituted imidazoles.
Scientific Research Applications
4-(Chloromethyl)-1,5-dimethyl-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme inhibition and protein function.
Comparison with Similar Compounds
- 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole
- 4-(Hydroxymethyl)-1,5-dimethyl-1H-imidazole
- 4-(Methoxymethyl)-1,5-dimethyl-1H-imidazole
Comparison:
- 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, hydroxymethyl, and methoxymethyl analogs . The chlorine atom’s electronegativity and size influence the compound’s chemical behavior, making it more reactive in nucleophilic substitution reactions compared to its analogs.
Properties
Molecular Formula |
C6H9ClN2 |
|---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
4-(chloromethyl)-1,5-dimethylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3 |
InChI Key |
DNBZKGXAXZJBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


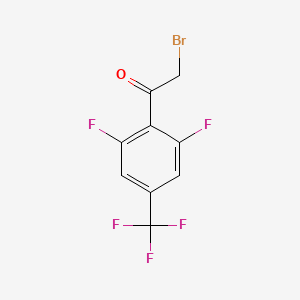
![hexasodium;[(1R,3S,4R,6S)-2,3-diphosphonatooxy-4,5,6-triphosphonooxycyclohexyl] phosphate](/img/structure/B12844120.png)


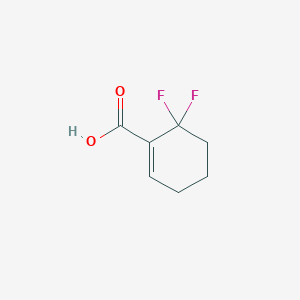

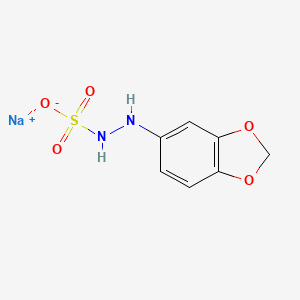
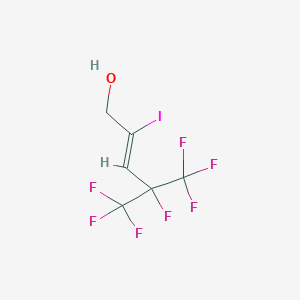
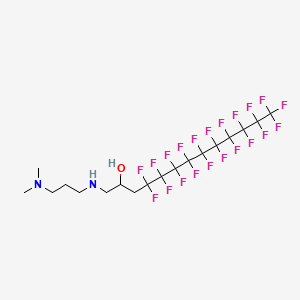


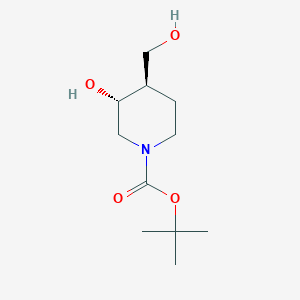
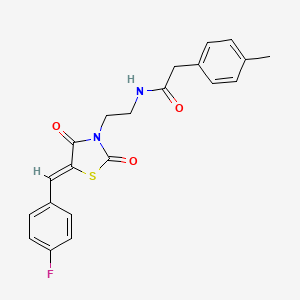
![4-Hydroxy-3-methyl-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12844180.png)
